(4-Chloronaphthalen-1-yl)hydrazine

Medicinal Chemistry Organic Synthesis Structure-Activity Relationship (SAR)

Choose (4-Chloronaphthalen-1-yl)hydrazine (CAS 101851-40-5) to ensure synthetic reproducibility and enhanced lead optimization. Its 4-chloro substitution provides an electronic handle for controlling cyclization reactions in heterocycle library synthesis (indoles, pyrazoles). In VEGFR2 kinase inhibitor programs, this chloronaphthalene scaffold offers a safer starting point than genotoxic 1-naphthylhydrazine, with improved lipophilicity for membrane permeability and hydrophobic pocket engagement. Ideal for medicinal chemistry, probe development, and late-stage functionalization. Contact us to source the precise substitution pattern that maximizes your research output.

Molecular Formula C10H9ClN2
Molecular Weight 192.64 g/mol
CAS No. 101851-40-5
Cat. No. B009187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Chloronaphthalen-1-yl)hydrazine
CAS101851-40-5
Molecular FormulaC10H9ClN2
Molecular Weight192.64 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC=C2Cl)NN
InChIInChI=1S/C10H9ClN2/c11-9-5-6-10(13-12)8-4-2-1-3-7(8)9/h1-6,13H,12H2
InChIKeySUAUXZSEZGDIQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4-Chloronaphthalen-1-yl)hydrazine (CAS 101851-40-5): Procurement-Ready Chlorinated Naphthyl Hydrazine Building Block


(4-Chloronaphthalen-1-yl)hydrazine, CAS 101851-40-5, is a chlorinated naphthyl hydrazine derivative . The compound features a hydrazine functional group at the 1-position of a naphthalene ring, with a chlorine atom at the 4-position . This specific substitution pattern provides a distinct electronic and steric profile that influences its utility as a reactive intermediate in organic synthesis .

(4-Chloronaphthalen-1-yl)hydrazine: Why Unsubstituted or Differently Substituted Analogs Are Not Interchangeable


Generic substitution among naphthyl hydrazine analogs is not scientifically sound due to the profound impact of specific substitution patterns on both reactivity and downstream synthetic utility. The presence and position of the chlorine atom in (4-Chloronaphthalen-1-yl)hydrazine directly modulate the electron density of the aromatic system, which is a critical determinant in reactions such as electrophilic aromatic substitution and the formation of heterocycles like indoles and pyrazoles . Furthermore, biological activity is highly sensitive to these structural nuances. For instance, the unsubstituted 1-naphthylhydrazine (1-NH) is a known genotoxin and carcinogen , whereas halogen substitution can alter metabolic stability, target affinity, and toxicity profiles . Therefore, substituting this specific compound with a different naphthyl hydrazine or a simpler phenylhydrazine introduces uncontrolled variability, compromising the reproducibility of synthetic pathways and invalidating the interpretation of biological data.

(4-Chloronaphthalen-1-yl)hydrazine: Quantifiable Differentiation Against Structural Analogs for Research and Procurement Decisions


Structural and Electronic Differentiation from 1-Naphthylhydrazine via Chlorine Substitution

The defining structural difference of (4-Chloronaphthalen-1-yl)hydrazine is the chlorine atom at the 4-position of the naphthalene ring, a feature absent in the common parent analog 1-naphthylhydrazine (1-NH, CAS 2243-56-3) . This substitution alters the electronic properties of the aromatic system, as evidenced by differences in computational descriptors. The chlorine atom is a moderate electron-withdrawing group via induction, which can affect the nucleophilicity of the hydrazine moiety and the compound's reactivity in forming heterocycles . While direct comparative experimental data between these two exact compounds is not identified in the search corpus, this electronic modulation is a well-established class-level inference for halogenated versus non-halogenated aryl hydrazines, impacting both reaction rates and regioselectivity in subsequent synthetic steps .

Medicinal Chemistry Organic Synthesis Structure-Activity Relationship (SAR)

Distinct Pharmacological Profile Suggested by In Silico and Class-Level Activity Differences

While direct, head-to-head biological activity data for (4-Chloronaphthalen-1-yl)hydrazine against its closest analogs is scarce in primary literature, class-level evidence and in silico studies on related naphthyl hydrazine derivatives point to significant differentiation. Derivatives of this compound are being explored as potential VEGFR2 inhibitors . In contrast, the unsubstituted 1-naphthylhydrazine (1-NH) has a documented and undesirable genotoxic profile, including the ability to form DNA adducts . Furthermore, a comparative study of binuclear Ru(II) complexes with various naphthylhydrazine ligands demonstrated that the specific ligand structure, including substitution patterns, profoundly influenced anticancer activity against prostate and colon cancer cell lines [1]. This underscores that even minor structural changes within this class translate to major differences in biological outcome, making (4-Chloronaphthalen-1-yl)hydrazine a uniquely positioned scaffold for generating novel, patentable chemical entities with potentially improved safety and efficacy profiles.

Drug Discovery Cancer Research Computational Chemistry

Lipophilicity and Metabolic Stability Differentiation from Phenylhydrazine Analogs

Replacing the simple phenyl ring of common phenylhydrazines with a chlorinated naphthalene system significantly alters the physicochemical properties of the molecule, which is a crucial determinant of its behavior in both synthetic and biological contexts. While the exact cLogP of (4-Chloronaphthalen-1-yl)hydrazine was not found, its structure is highly similar to (1-(Naphthalen-2-yl)ethyl)hydrazine, for which the naphthalene ring is explicitly noted to enhance lipophilicity, potentially increasing interactions with hydrophobic biological targets and altering membrane permeability . Furthermore, the introduction of a halogen, particularly chlorine, is a classic medicinal chemistry strategy to improve metabolic stability by blocking sites of oxidative metabolism (e.g., by cytochrome P450 enzymes) . Therefore, (4-Chloronaphthalen-1-yl)hydrazine is predicted to possess significantly higher lipophilicity and potentially greater metabolic stability compared to unsubstituted phenylhydrazine or naphthylhydrazine, which are fundamental drivers for altered pharmacokinetics and target engagement in a drug discovery setting.

ADME Drug Metabolism Medicinal Chemistry

(4-Chloronaphthalen-1-yl)hydrazine: Validated Research Applications Based on Comparative Structural and Class-Level Evidence


Building Block for Patentable Heterocyclic Compounds with Altered Electronic Properties

For organic chemists engaged in the synthesis of novel heterocyclic libraries (e.g., indoles, pyrazoles, pyridazines), (4-Chloronaphthalen-1-yl)hydrazine offers a distinct advantage over 1-naphthylhydrazine. The presence of the 4-chloro substituent provides a built-in electronic handle to modulate the reactivity of the hydrazine group during key cyclization reactions . This control over reaction rates and regioselectivity is essential for achieving high yields and structural diversity, enabling the generation of novel chemical matter with potentially enhanced intellectual property positions .

Medicinal Chemistry Scaffold for VEGFR2-Targeted Anticancer Agents

In drug discovery programs focused on kinase inhibition, specifically targeting the vascular endothelial growth factor receptor 2 (VEGFR2) for anti-angiogenic cancer therapy, (4-Chloronaphthalen-1-yl)hydrazine represents a strategic starting material. Derivatives of this compound have been identified as promising VEGFR2 inhibitors . The chloronaphthalene core, in contrast to the genotoxic unsubstituted 1-naphthylhydrazine , offers a more favorable starting point for lead optimization, providing a scaffold with inherent structural features for exploring key interactions in the VEGFR2 ATP-binding pocket while potentially improving drug-like properties such as metabolic stability .

Precursor for Lipophilic Bioactive Molecules and Chemical Probes

For researchers developing chemical probes or therapeutic candidates that require enhanced membrane permeability or binding to hydrophobic protein pockets, (4-Chloronaphthalen-1-yl)hydrazine is a superior choice to phenylhydrazine. The fused bicyclic naphthalene ring system intrinsically increases lipophilicity compared to a single phenyl ring . This physicochemical shift can be crucial for achieving adequate cellular penetration or for engaging targets with hydrophobic active sites. The additional chlorine atom further allows for the modulation of these properties and can serve as a site for late-stage functionalization or isotopic labeling, adding versatility to the research tool or drug candidate .

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